

Application Note: Synthesis of Antibody-Drug Conjugates Using a Carboxyl-Terminated PEG Linker

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Compound of Interest		
Compound Name:	HO-Peg12-CH2cooh	
Cat. No.:	B12425095	Get Quote

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Introduction

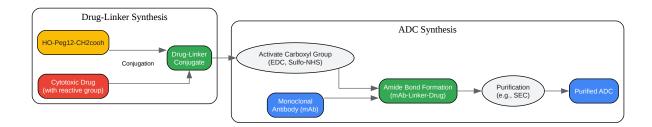
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[1] The linker molecule connecting the antibody and the drug is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[1][2] Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance hydrophilicity, reduce aggregation, and improve the pharmacokinetic profile of the conjugate.[1] [3] This application note provides a detailed protocol for the synthesis of an ADC using a hydroxyl-PEG12-carboxylic acid (HO-Peg12-CH2cooh) linker, focusing on the conjugation of the carboxylic acid terminus to primary amines on the antibody surface.

The **HO-Peg12-CH2cooh** linker offers a discrete length PEG chain which can help to optimize the distance between the antibody and the payload, potentially improving the drug's access to its target upon internalization into the cancer cell. The terminal hydroxyl group can be used for the attachment of a cytotoxic payload, while the carboxylic acid group allows for covalent linkage to lysine residues on the antibody via amide bond formation. This is typically achieved through activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.



Experimental Workflow

The overall workflow for the creation of an antibody-drug conjugate using the **HO-Peg12-CH2cooh** linker involves two main stages: the synthesis of the drug-linker conjugate and its subsequent conjugation to the antibody.



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Caption: Workflow for ADC synthesis with a PEG linker.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the conjugation protocol. These values are recommendations and may require optimization for specific antibodies and drug-linker conjugates.



Parameter	Recommended Value	Reference
Linker Activation		
Drug-Linker Conjugate Molar Excess	10-fold over antibody	_
EDC Concentration (stock)	50 mM in cold, dry DMSO	
Sulfo-NHS Concentration (stock)	50 mM in cold, dry DMSO	_
Activation Reaction Time	15-30 minutes at room temperature	
Activation Reaction pH	4.5-7.2 (optimal at 5-6)	_
Conjugation Reaction		
Antibody Concentration	5-10 mg/mL	-
Organic Solvent in Reaction	< 10% (v/v)	
Conjugation Reaction Time	2 hours at room temperature	-
Conjugation Reaction pH	7.2-8.0	-
Quenching		-
Quenching Reagent	Hydroxylamine, Tris, Lysine, or Glycine	

Experimental Protocols Materials

- Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Drug-HO-Peg12-CH2cooh conjugate (pre-synthesized)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)



- Dimethyl sulfoxide (DMSO), anhydrous
- Reaction Buffer (e.g., MES buffer, pH 5-6)
- Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting columns or Size-Exclusion Chromatography (SEC) system
- UV-Vis Spectrophotometer
- Hydrophobic Interaction Chromatography (HIC) system

Protocol

- 1. Antibody Preparation
- If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to a nonamine containing buffer like PBS, pH 7.4.
- Adjust the antibody concentration to 5-10 mg/mL in the desired reaction buffer.
- Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
- 2. Activation of the Drug-Linker Conjugate

The carboxylic acid group on the drug-linker conjugate is activated using EDC and Sulfo-NHS to form a reactive Sulfo-NHS ester.

- Dissolve the Drug-HO-Peg12-CH2cooh conjugate in anhydrous DMSO to a desired stock concentration. A 10-fold molar excess over the antibody is recommended for the final reaction.
- In separate tubes, prepare fresh stock solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, anhydrous DMSO immediately before use.
- In a reaction tube, add the calculated volume of the drug-linker stock solution.



- Add the EDC and Sulfo-NHS stock solutions to the drug-linker solution. The activation reaction is most efficient at a pH between 4.5 and 7.2.
- Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the Sulfo-NHS ester.

3. Conjugation to the Antibody

The activated drug-linker is then reacted with the primary amines (lysine residues) on the antibody surface.

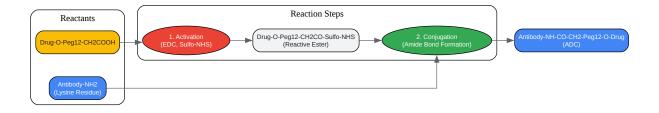
- Immediately after activation, add the activated drug-linker solution to the antibody solution. The reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8. It is recommended to perform this step in a buffer with a pH of 7.2-7.5.
- Ensure that the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture does not exceed 10% (v/v) to maintain the integrity of the antibody.
- Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
- 4. Quenching the Reaction
- To stop the conjugation reaction, add a quenching reagent such as hydroxylamine or a buffer containing primary amines like Tris, lysine, or glycine. This will react with any unreacted Sulfo-NHS esters.
- 5. Purification of the ADC
- Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or by size-exclusion chromatography (SEC).
- Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
- Collect the fractions corresponding to the purified ADC.
- 6. Characterization of the ADC



- Determine the final protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
- Determine the average Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy, if the drug has a distinct absorbance wavelength.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the chemical reaction pathway for the conjugation of the **HO-Peg12-CH2cooh** linker to an antibody.



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Caption: Amide bond formation for ADC synthesis.

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